5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline, typically involves multi-step reactions. One common method is the condensation of 2-aminobenzophenone with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of quinazoline derivatives may involve advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis . These methods enhance reaction efficiency and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Quinazolinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Triazoloquinazoline: A hybrid compound with enhanced biological activity.
Uniqueness
5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-ethyl-6-(4-methoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H21N3O/c1-3-25-20-10-6-4-8-18(20)22-24-19-9-5-7-11-21(19)26(22)23(25)16-12-14-17(27-2)15-13-16/h4-15,23H,3H2,1-2H3 |
InChI Key |
UAWLKDYVFYUOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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